Sant-2
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide. This nomenclature reflects the complex molecular architecture, beginning with the amide functional group (benzamide) as the parent structure, followed by detailed substitution patterns on the aromatic rings. The compound is also known by several alternative names including benzamide, N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxy-, and N-(3-(1H-Benzo[d]imidazol-2-yl)-4-chlorophenyl)-3,4,5-triethoxybenzamide.
The Chemical Abstracts Service registry number for this compound is 329196-48-7, providing a unique identifier for chemical databases and regulatory documentation. This compound falls under the broader classification of benzimidazole derivatives, which represent an important class of heterocyclic compounds with diverse biological activities. The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, serves as a stable platform for drug development and chemical modification. The systematic classification places this compound within the category of substituted benzamides, specifically those containing halogenated aromatic substituents and alkoxy functional groups.
The structural complexity of N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide requires careful consideration of its stereochemical features and conformational flexibility. The molecule contains multiple rotatable bonds, particularly around the amide linkage and the ethoxy substituents, which contribute to its dynamic behavior in solution. The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to describing these complex structural features, ensuring unambiguous identification across scientific literature and chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide is C₂₆H₂₆ClN₃O₄, reflecting its substantial molecular complexity and the presence of multiple functional groups. This formula indicates the compound contains twenty-six carbon atoms, twenty-six hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms, distributed across three distinct aromatic ring systems connected through amide and direct carbon-carbon linkages.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₆ClN₃O₄ | |
| Molecular Weight | 479.96 g/mol | |
| Molecular Weight (Alternative) | 480.0 g/mol | |
| Empirical Formula Weight | 479.96 amu |
The molecular weight analysis reveals that N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide has a calculated molecular weight of 479.96 grams per mole, with some sources reporting 480.0 grams per mole due to rounding conventions. This molecular weight places the compound in the medium-sized organic molecule category, suitable for pharmaceutical applications while maintaining favorable physicochemical properties for cellular permeability. The molecular weight distribution shows significant contributions from the aromatic carbon framework (approximately 60% of total mass) and the presence of the chlorine substituent (approximately 7.4% of total mass).
The elemental composition analysis demonstrates that carbon represents the largest mass fraction at approximately 65.0%, followed by hydrogen at 5.5%, oxygen at 13.3%, nitrogen at 8.8%, and chlorine at 7.4%. This composition reflects the predominantly organic nature of the compound with strategic incorporation of heteroatoms that contribute to its biological activity and chemical reactivity. The nitrogen content, distributed across the benzimidazole ring system and the amide linkage, provides basic character and hydrogen bonding capabilities that influence the compound's interaction with biological targets.
The molecular formula analysis also reveals important structural features including the presence of three ethoxy groups (-OCH₂CH₃) contributing twelve carbons and three oxygen atoms to the overall structure. These alkoxy substituents significantly influence the compound's solubility profile and lipophilicity characteristics, making it soluble in organic solvents such as dimethyl sulfoxide, ethanol, and chloroform.
Crystallographic Data and Three-Dimensional Conformational Studies
The crystallographic characterization of N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide provides crucial insights into its solid-state structure and molecular packing arrangements. The compound exhibits distinctive melting point characteristics that reflect its crystalline stability and intermolecular interactions within the crystal lattice. Multiple independent sources report melting point values ranging from 210-211°C to 217°C, with some studies indicating a range of 215.0 to 219.0°C. This relatively narrow range suggests consistent crystal packing and uniform molecular interactions across different preparation methods and crystallization conditions.
The predicted density of 1.287±0.06 grams per cubic centimeter indicates efficient molecular packing within the crystal lattice, typical of organic compounds containing multiple aromatic ring systems. This density value suggests that the molecules arrange themselves in a compact three-dimensional array, maximizing intermolecular interactions through aromatic stacking, hydrogen bonding, and van der Waals forces. The relatively high density compared to simpler organic compounds reflects the presence of the chlorine substituent and the extended aromatic framework.
Three-dimensional conformational studies of N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide reveal the compound's structural flexibility and preferred geometric arrangements. The benzimidazole ring system maintains planarity due to its aromatic character, while the amide linkage adopts a planar conformation that facilitates conjugation with adjacent aromatic systems. The triethoxybenzene ring can rotate around the amide bond, creating multiple conformational states that contribute to the compound's dynamic behavior in solution and its ability to interact with various molecular targets.
The crystal structure analysis demonstrates that the compound adopts a relatively extended conformation in the solid state, with the benzimidazole and chlorophenyl systems positioned to minimize steric hindrance while maximizing stabilizing interactions. The ethoxy substituents adopt preferred rotational conformations that optimize crystal packing efficiency and minimize unfavorable steric interactions between adjacent molecules. X-ray crystallographic studies would provide detailed bond lengths, bond angles, and torsional angles that define the precise three-dimensional architecture of this complex molecular system.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide employs multiple analytical techniques that provide comprehensive structural confirmation and electronic property determination. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural verification, with both proton and carbon-13 nuclear magnetic resonance techniques providing detailed information about the molecular framework and chemical environment of individual atoms.
Nuclear magnetic resonance analysis confirms the structure through characteristic chemical shift patterns corresponding to the different aromatic and aliphatic environments within the molecule. The benzimidazole protons appear in the aromatic region with distinctive coupling patterns that reflect the heterocyclic environment. The chlorophenyl substituent generates characteristic aromatic signals with reduced multiplicity due to the symmetry-breaking effect of the chlorine substituent. The triethoxybenzene portion produces complex multipicity patterns for both the aromatic protons and the ethoxy side chains, with the methylene protons of the ethoxy groups appearing as quartets and the methyl groups as triplets due to scalar coupling interactions.
| Spectroscopic Technique | Key Features | Information Content |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic and aliphatic proton signals | Structural connectivity and environment |
| ¹³C Nuclear Magnetic Resonance | Carbon framework mapping | Carbon atom environments and substitution patterns |
| ¹⁹F Nuclear Magnetic Resonance | Not applicable (no fluorine) | - |
| ³¹P Nuclear Magnetic Resonance | Not applicable (no phosphorus) | - |
| Infrared Spectroscopy | Functional group identification | Amide, aromatic, and alkoxy vibrations |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, distinguishing between aromatic carbons in different electronic environments, the carbonyl carbon of the amide group, and the aliphatic carbons of the ethoxy substituents. The chemical shifts reflect the electronic environment of each carbon atom, with aromatic carbons appearing in the 100-160 parts per million range, the amide carbonyl around 170 parts per million, and aliphatic carbons in the 10-80 parts per million region.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the major functional groups present in the molecule. The amide carbonyl stretch appears around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretches manifest in the 1450-1600 wavenumber region. The ethoxy groups contribute characteristic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers and carbon-oxygen stretching around 1000-1300 wavenumbers. The benzimidazole nitrogen-hydrogen bond, if present, would appear as a broad absorption in the 3200-3500 wavenumber region.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 479.96, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of ethoxy groups, cleavage at the amide bond, and formation of stable aromatic fragment ions. The chlorine isotope pattern (chlorine-35 and chlorine-37) creates characteristic doublet patterns in the mass spectrum that confirm the presence and position of the chlorine substituent. High-resolution mass spectrometry provides exact mass measurements that distinguish this compound from potential isomers and confirm the molecular formula assignment.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOJFGFKIVFMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362255 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329196-48-7 | |
| Record name | SANT-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
SANT-2 is a potent antagonist of the Hedgehog (Hh) signaling pathway. The primary target of this compound is the Smoothened receptor (Smo). Smo mediates Hh signaling, which is critical for development, cell growth, and migration, as well as stem cell maintenance.
Mode of Action
This compound interacts with its target, the Smoothened receptor, in a manner consistent with allosteric modulation. This means that this compound binds to a site on the Smo receptor that is different from the active site, leading to a change in the receptor’s conformation and function. This interaction inhibits the activation of the Hh signaling pathway.
Biochemical Pathways
The Hh signaling pathway plays an important role in cell signaling of embryonic development and adult tissue homeostasis. When this pathway is aberrantly activated, it can lead to the development of a variety of cancers. By inhibiting the Hh signaling pathway, this compound can potentially prevent the development and progression of these cancers.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the Hh signaling pathway. This inhibition can potentially prevent the development and progression of various malignancies, including Gorlin syndrome (a disorder predisposing to basal cell carcinoma, medulloblastoma, and rhabdomyosarcoma), prostate cancer, pancreatic cancer, and breast cancer.
Biochemical Analysis
Biochemical Properties
SANT-2 interacts with the Smoothened (SMO) receptor, a key protein in the Hh signaling pathway. By binding to the SMO receptor, this compound inhibits the Hh pathway signaling. This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through its inhibition of the Hh signaling pathway. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SMO receptor, leading to the inhibition of the Hh pathway signaling. This can result in changes in gene expression and cellular metabolism.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an antagonist of the Hh signaling pathway, it is likely to interact with enzymes and cofactors involved in this pathway.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide, commonly referred to as SANT-2, is a compound with notable biological activity, particularly as an antagonist of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in various developmental processes and is implicated in several cancers when aberrantly activated. This article delves into the biological activities of this compound, supported by empirical data, case studies, and detailed research findings.
- Molecular Formula : C26H26ClN3O4
- Molecular Weight : 479.96 g/mol
- CAS Number : 329196-48-7
- Synonyms : this compound, Hh Signaling Antagonist XIV
Structural Characteristics
This compound features a complex structure that includes a benzimidazole moiety and triethoxybenzamide groups, contributing to its biological activity. The presence of a chlorine atom on the phenyl ring enhances its binding affinity to target receptors.
Hedgehog Signaling Pathway Inhibition
This compound is primarily recognized for its role as a Smoothened (Smo) antagonist , effectively inhibiting the Hedgehog signaling pathway. It exhibits a competitive binding mechanism against Smo-bound ligands such as cyclopamine and SAG (Smo agonist), demonstrating varying efficacy compared to other antagonists like SANT-1.
Binding Affinity
- Ki Values :
- SANT-1: 2.4 nM
- This compound: 8.4 nM
These values indicate that while this compound is less potent than SANT-1, it still maintains significant biological activity in modulating the pathway .
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy due to its ability to inhibit tumor growth associated with aberrant Hedgehog signaling:
-
In vitro Studies :
- This compound has shown effectiveness in reducing proliferation in various cancer cell lines.
- It demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.
- In vivo Studies :
Case Study 1: Colorectal Cancer
A study involving human colorectal cancer cell lines (SW480 and HCT116) demonstrated that this compound inhibited cell growth with IC50 values of approximately 0.5 μM. The compound's mechanism involved downregulation of key oncogenes associated with the Hedgehog pathway .
Case Study 2: Analgesic Effects
In a separate investigation, derivatives of benzimidazole including this compound were assessed for analgesic properties. Results indicated that certain analogs exhibited central analgesic effects comparable to morphine, suggesting potential applications beyond oncology .
Antimicrobial and Antioxidant Activity
This compound and its derivatives have also been evaluated for antimicrobial and antioxidant properties:
- Antimicrobial Activity : Exhibited moderate inhibition against various bacterial strains.
- Antioxidant Activity : Demonstrated significant free radical scavenging activity with an IC50 value lower than standard antioxidants .
Cholinesterase Inhibition
Recent studies have explored the potential of this compound as an inhibitor of cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's:
Scientific Research Applications
Hedgehog Signaling Pathway Inhibition
SANT-2 is primarily recognized for its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and is implicated in several cancers, including basal cell carcinoma and medulloblastoma. By inhibiting Smo, this compound effectively blocks the pathway's activation, providing a potential therapeutic avenue for treating Hedgehog-dependent tumors .
Cancer Research
Numerous studies have evaluated the efficacy of this compound in cancer models:
- In vitro Studies : this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cell lines that are dependent on Hedgehog signaling. For instance, it has demonstrated effectiveness against human medulloblastoma cells by significantly inhibiting their growth .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. This highlights its potential as a therapeutic agent in oncology .
Developmental Biology
Research indicates that this compound can also be utilized to study developmental processes influenced by the Hedgehog pathway. By manipulating this signaling pathway with this compound, researchers can investigate its role in embryonic development and tissue differentiation .
Case Studies
Chemical Reactions Analysis
Biological Interactions
The compound acts as a Smoothened receptor antagonist within the Sonic hedgehog (Shh) signaling pathway, inhibiting downstream processes critical for cell proliferation and differentiation. Key findings include:
-
Allosteric modulation : Unlike competitive inhibitors, it binds non-competitively to Smoothened receptors, reducing pathway activity in cellular models.
-
Potency : Demonstrates high binding affinity with a dissociation constant (KD) of ~12 nM.
-
Therapeutic relevance : Shows promise in treating cancers driven by aberrant Shh signaling.
Analytical Techniques
Structural confirmation and purity assessment rely on advanced spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy : Used to verify the molecular structure and confirm reaction outcomes.
-
Infrared (IR) spectroscopy : Employed to analyze functional groups and ensure synthesis fidelity.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine purity (>98%) .
Challenges and Considerations
-
Synthesis complexity : Requires stringent control of reaction parameters to achieve high yields and minimize impurities .
-
Stability : Sensitive to light, air, and heat, necessitating refrigeration and inert gas storage .
References EvitaChem. (2025). This compound (EVT-253872) | 329196-48-7. PubChem. (2025). This compound | C26H26ClN3O4 | CID 1367095. Tokyo Chemical Industry Co., Ltd. (2009). This compound 329196-48-7.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide
- Synonyms: SANT-2, JT-1343
- CAS No.: 329196-48-7
- Molecular Formula : C₂₆H₂₆ClN₃O₄
- Molecular Weight : 479.96–480.0 g/mol .
Pharmacological Profile :
this compound is a potent allosteric antagonist of the Smoothened (Smo) receptor, a critical component of the Sonic Hedgehog (Shh) signaling pathway. It exhibits:
- Binding Affinity : Ki = 12 nM for Smo, with competitive displacement of smo-[³H]SAG-1.3 (Ki = 7.8 nM) and smo-[³H]cyclopamine (Ki = 8.4 nM) .
- Mechanism : Modulates Smo activity by altering receptor conformation, thereby disrupting interactions with accessory proteins .
Applications :
Primarily used in cancer research to inhibit Shh signaling, which is implicated in tumorigenesis .
Comparison with Structurally or Functionally Related Compounds
SANT-1 (Structural Analog)
- Key Differences: SANT-1 shares a benzamide backbone but differs in substituents, leading to distinct binding kinetics. Both SANT-1 and this compound partially inhibit SAG-1.3 binding, suggesting shared allosteric modulation. However, subtle structural variations result in divergent phenotypic outcomes (e.g., altered Smo-protein interactions) .
- Potency : SANT-1 exhibits comparable Smo inhibition (Ki ~1–10 nM range) but may differ in cellular efficacy due to solubility or off-target effects .
N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine (Agricultural Analog)
- Structure : Retains the benzimidazole and 4-chlorophenyl groups but replaces the triethoxybenzamide with a methanamine moiety.
N-(3-Bromophenyl)-3,4,5-Trimethoxybenzamide (Benzanilide Derivative)
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide (Oxadiazole Derivative)
- Structure : Replaces the benzimidazole with an oxadiazole-thioxo group, altering electronic properties and solubility.
Tabulated Comparison of Key Compounds
*TMB: Trimethoxybenzamide
Mechanistic and Functional Insights
- Allosteric vs. Orthosteric Binding : this compound’s partial displacement of SAG-1.3 and cyclopamine suggests a unique allosteric site, distinct from orthosteric inhibitors like vismodegib .
- Structural Determinants of Potency :
- The triethoxybenzamide moiety enhances hydrophobic interactions with Smo’s transmembrane domain.
- The benzimidazole-chlorophenyl group contributes to π-π stacking and steric hindrance, critical for displacing ligands .
Preparation Methods
Benzimidazole Ring Formation
Benzimidazoles are typically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions. For this compound:
- Starting Material : 4-Chloro-3-nitroaniline is reduced to 4-chloro-1,2-phenylenediamine using catalytic hydrogenation or sodium dithionite.
- Cyclization : Reaction with formic acid or triethyl orthoformate under reflux forms the benzimidazole ring.
Reaction Conditions :
Nitro Group Reduction (If Applicable)
If starting from nitro precursors, reduction is performed using:
- Catalytic Hydrogenation : Pd/C or Raney Ni in methanol at 25–40°C under H₂ (1–3 atm).
- Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous NaOH.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Preparation of 3,4,5-Triethoxybenzoic Acid
- Ethylation of Gallic Acid : Gallic acid is treated with excess ethyl bromide or diethyl sulfate in the presence of K₂CO₃ in acetone.
- Reaction Conditions :
Conversion to Acid Chloride
3,4,5-Triethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions:
- Solvent : Toluene or dichloromethane.
- Catalyst : DMF (1–2 drops).
- Temperature : 40–60°C.
- Time : 2–4 hours.
Yield : >95% (quantitative conversion).
Amide Coupling Reaction
Reaction Mechanism
The benzimidazole-containing aniline reacts with 3,4,5-triethoxybenzoyl chloride via nucleophilic acyl substitution. A base (e.g., triethylamine) neutralizes HCl, shifting equilibrium toward product formation.
Reaction Setup :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Molar Ratio : 1:1 (aniline to acyl chloride).
- Base : Triethylamine (2–3 equiv).
- Temperature : 70–80°C.
- Time : 12–24 hours.
Workup :
- Precipitation in ice-cold water.
- Filtration and washing with NaHCO₃ solution.
- Recrystallization from ethanol.
Yield : 60–70% after purification.
Optimization Strategies
Catalytic Enhancements
Solid-supported catalysts (e.g., molecular sieves or silica-bound amines) improve reaction efficiency:
Solvent Recycling
DMF from the amide coupling step can be recovered and reused in earlier stages (e.g., alkylation), reducing costs.
Analytical Characterization
Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆):
δ 10.2 (s, 1H, NH), 8.3–7.2 (m, 7H, aromatic), 4.1–3.9 (q, 6H, OCH₂), 1.4–1.2 (t, 9H, CH₃). - IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N bend).
Industrial-Scale Considerations
Cost Analysis :
Component Cost per kg (USD) 3,4,5-Triethoxybenzoic Acid 450 4-Chloro-3-nitroaniline 220 DMF (recycled) 50 Environmental Impact : Solvent recovery reduces waste by 40%.
Q & A
Q. What is the molecular mechanism of SANT-2 in modulating Hedgehog (Hh) signaling?
this compound acts as an allosteric antagonist of the Smoothened (Smo) receptor, a key transducer in the Hh pathway. It inhibits Smo by displacing endogenous ligands like SAG-1.3 and cyclopamine, with binding affinities (Ki) of 7.8 nM and 8.4 nM, respectively . The compound disrupts Smo’s interaction with downstream signaling proteins, reducing pathway activation. To validate this, researchers commonly use:
Q. How is this compound synthesized, and what are its critical structural features?
While explicit synthesis protocols for this compound are not detailed in the provided evidence, analogous benzamide derivatives (e.g., N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide) are synthesized via:
- Amide coupling : Reacting 3,4,5-triethoxybenzoyl chloride with 3-(1H-benzimidazol-2-yl)-4-chloroaniline in chloroform under reflux .
- Purification : Crystallization from chloroform or methanol yields pure product (>80% yield). Key structural elements include the benzimidazole ring (critical for Smo binding) and triethoxy groups (enhancing lipophilicity and stability) .
Q. What analytical methods are used to characterize this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring conformations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (480.0 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., ~67° in similar benzamides) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictory binding data for this compound (e.g., partial inhibition of SAG-1.3) be resolved experimentally?
Partial inhibition suggests allosteric modulation rather than competitive binding. To investigate:
- Perform saturation binding assays with varying this compound concentrations to assess cooperative effects.
- Use mutagenesis (e.g., Smo transmembrane domain mutations) to identify residues critical for this compound’s allosteric action .
- Combine cryo-EM or molecular dynamics simulations to visualize conformational changes in Smo induced by this compound.
Q. How can researchers optimize this compound’s selectivity for Smo over off-target receptors?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzimidazole or triethoxybenzamide moieties. For example:
- Replace ethoxy groups with bulkier alkoxy chains to reduce off-target interactions.
- Introduce halogen substitutions (e.g., fluorine) to enhance binding specificity .
- Kinase profiling panels : Screen this compound analogs against libraries of GPCRs and kinases to identify selectivity trends.
Q. What experimental designs are recommended to assess this compound’s efficacy in vivo?
- Genetic models : Use Smo-knockout mice or zebrafish to confirm on-target effects.
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration via LC-MS/MS.
- Toxicity assays : Evaluate hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
